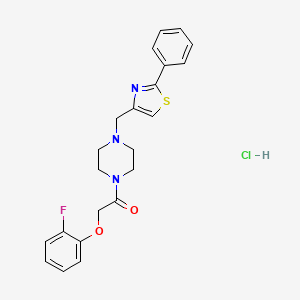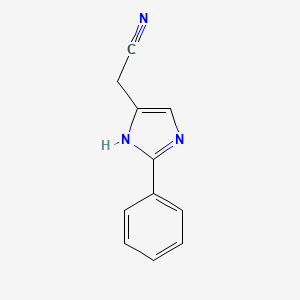
2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structural features, which include a methanoisoindole core and isobutyl substituents.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(2-methylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play crucial roles in the nervous system. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, involved in synaptic plasticity and memory function. VGCCs are responsible for the entry of calcium ions into excitable cells, playing pivotal roles in a variety of calcium-dependent processes, including muscle contraction, neurotransmitter release, gene expression, and cell survival or death.
Mode of Action
This compound acts as a blocker of the NMDA receptor and VGCC . By blocking these targets, it modulates the influx of calcium ions, which is a critical factor in excitotoxicity and neurodegeneration. This modulation can lead to neuroprotective effects .
Biochemical Pathways
The compound’s action on the NMDA receptor and VGCC affects the calcium signaling pathway. By inhibiting calcium influx, it can prevent the overactivation of enzymes and the excessive release of neurotransmitters, which are associated with excitotoxicity and neurodegenerative disorders .
Result of Action
By blocking the NMDA receptor and VGCC, the compound can attenuate neurotoxicity and enhance cell viability . This neuroprotective effect could potentially slow down the degenerative processes in neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common starting materials might include isobutyl derivatives and isoindole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Purification techniques like crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-1H-isoindole-1,3(2H)-dione: Lacks the methano bridge present in the target compound.
3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione: Similar core structure but different substituents.
Uniqueness
2-Isobutyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-methylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-7(2)6-14-12(15)10-8-3-4-9(5-8)11(10)13(14)16/h3-4,7-11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUPUUGLTAUWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
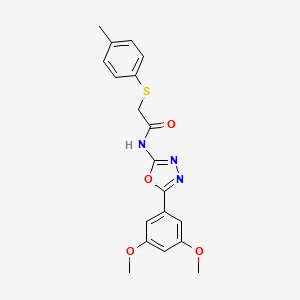

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2908516.png)

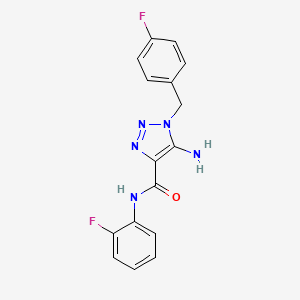
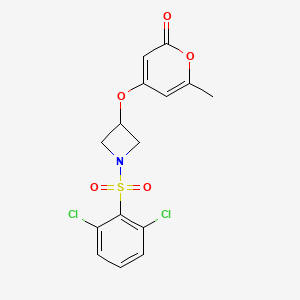
![[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2908522.png)
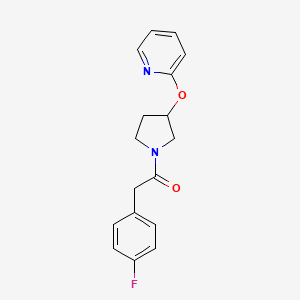
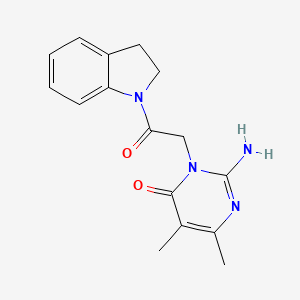
![4-(2-methylbenzoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2908525.png)
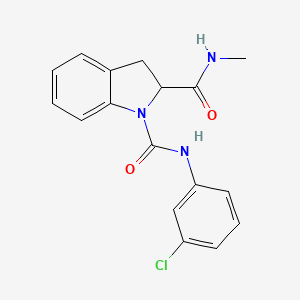
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2908527.png)
